molecular formula C9H3F2LiN2O2S B13704440 Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13704440
M. Wt: 248.2 g/mol
InChI Key: OCCGTYDZYFSPCL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate (CAS: 2410985-99-6) is a heterocyclic lithium salt featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-difluorophenyl group and at position 2 with a carboxylate anion coordinated to lithium. This compound is derived from its ester precursor, ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, synthesized via Sandmeyer bromination and Suzuki–Miyaura coupling (Scheme 13 in ). The lithium salt enhances aqueous solubility compared to its ester counterpart, making it relevant for pharmaceutical or materials science applications .

Properties

Molecular Formula

C9H3F2LiN2O2S

Molecular Weight

248.2 g/mol

IUPAC Name

lithium;5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C9H4F2N2O2S.Li/c10-4-1-2-5(6(11)3-4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

OCCGTYDZYFSPCL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(C=C1F)F)C2=NN=C(S2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 2,4-difluoroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. The carboxylate group is introduced through subsequent reactions involving carboxylation agents. The final step involves the lithiation of the carboxylate group using lithium reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways: It can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

1,3,4-Thiadiazole Derivatives
  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine ():
    • Structural Difference : Substituted with a single fluorine at the 3-position of the phenyl group and an amine at position 2.
    • Impact : The amine group enables hydrogen bonding, while the 3-fluorophenyl group reduces steric hindrance compared to 2,4-difluorophenyl. This compound exhibits insecticidal and fungicidal activities, attributed to the thiadiazole core’s electron-deficient nature .
  • 5-Amino-1,3,4-thiadiazole-2-thiol (): Structural Difference: Features amino and thiol groups instead of carboxylate and fluorophenyl substituents. Impact: The thiol group increases reactivity (e.g., disulfide bond formation), while the amino group enhances nucleophilicity, making it a precursor for diarylurea derivatives .
1,2,4-Triazole Derivatives ():
  • 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione: Structural Difference: Replaces the thiadiazole core with a 1,2,4-triazole ring, substituted with a sulfonylphenyl group.

Substituent Effects

Fluorine Substitution Patterns
  • 2,4-Difluorophenyl (Title Compound): Impact: The electron-withdrawing fluorine atoms increase lipophilicity and metabolic stability compared to mono-fluorinated analogs. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Functional Group Variations
  • Carboxylate (Lithium Salt) vs. Ester/Thiol/Amine :
    • Solubility : The lithium carboxylate form has superior aqueous solubility compared to ethyl esters or thiol derivatives, which are more lipophilic .
    • Reactivity : Thiol groups () enable nucleophilic substitutions, while carboxylates participate in ionic interactions or coordination chemistry .

Physicochemical Data

Property Lithium 5-(2,4-Difluorophenyl)-Thiadiazole-2-Carboxylate 5-(3-Fluorophenyl)-Thiadiazole-2-Amine 1,2,4-Triazole-Thione Derivative
LogP (Predicted) 1.8–2.2 2.5–3.0 3.2–3.8
Aqueous Solubility High (lithium salt) Low Moderate (sulfonyl group)
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable under basic conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.